molecular formula C19H14ClF3N2O2 B2905196 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione CAS No. 904524-54-5

1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione

Cat. No.: B2905196
CAS No.: 904524-54-5
M. Wt: 394.78
InChI Key: OIEKYFDYBMWSNF-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP). It has been synthesized and evaluated for in vivo analgesic potential .


Synthesis Analysis

The synthesis of similar compounds involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Quinoxaline Derivatives

Quinoxaline and its derivatives, including the specified compound, are explored for their potential in various pharmaceutical applications due to their structural diversity and biological activities. These compounds are known for their roles as dyes, pharmaceuticals, and antibiotics. Recent studies have highlighted the antitumoral properties of quinoxaline compounds, with investigations into their use as catalyst ligands and their formation through the condensation of ortho-diamines with 1,2-diketones. The unique structure of quinoxaline derivatives enables their application in creating substances with significant pharmaceutical value (Aastha Pareek and Dharma Kishor, 2015).

Pharmacological Effects of Pyrazine Derivatives

Pyrazine derivatives, closely related to the compound , have been synthesized and evaluated for their diverse pharmacological effects. These effects include antiproliferative, anti-infective, and impacts on cardiovascular or nervous systems. Some pyrazine derivatives have achieved clinical use worldwide, demonstrating the chemical class's significant potential for developing new therapeutic agents. The most promising areas for these compounds are as inhibitors of protein kinases and β-secretase, offering potential treatments for diseases such as cancer and Alzheimer’s disease (M. Doležal & J. Zítko, 2015).

Application in Food Science

In the context of food science, the Maillard reaction, a method of synthesizing pyrazines, is crucial for creating baking, roasted, and nutty flavors in food products. This reaction and the subsequent control strategies for pyrazine generation highlight the compound's relevance in enhancing flavor profiles in the food industry. Strategies to promote or inhibit the formation of pyrazines during food processing are actively researched, demonstrating the compound's utility beyond pharmaceuticals into food science and technology (Hang Yu et al., 2021).

Optoelectronic Materials

Quinoxaline derivatives are also explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This application underscores the versatility of quinoxaline derivatives, extending their utility to the field of materials science and engineering (G. Lipunova et al., 2018).

Future Directions

The synthesis of similar compounds has broad-spectrum pharmaceutical activity, offering the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c20-16-6-4-13(5-7-16)11-24-8-9-25(18(27)17(24)26)12-14-2-1-3-15(10-14)19(21,22)23/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEKYFDYBMWSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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